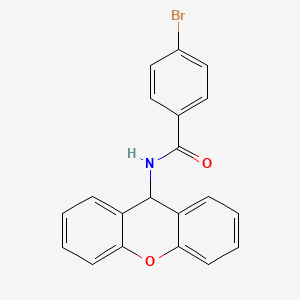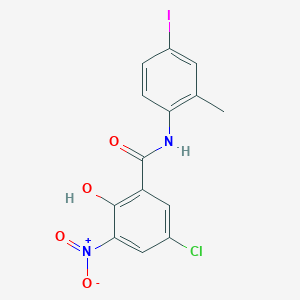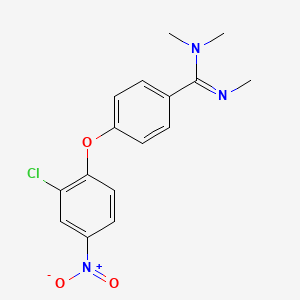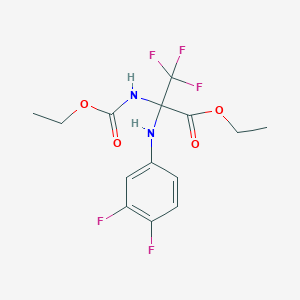![molecular formula C30H37N3O4S B12468064 N-[5-(tert-butylsulfamoyl)naphthalen-1-yl]-2-(cyclohexylformamido)-3-phenylpropanamide](/img/structure/B12468064.png)
N-[5-(tert-butylsulfamoyl)naphthalen-1-yl]-2-(cyclohexylformamido)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 138319686 は、さまざまな科学分野で大きな可能性を秘めた化学物質です。そのユニークな構造特性と、化学、生物学、医学、産業における多様な用途で知られています。
2. 製法
合成ルートと反応条件: CID 138319686 の合成は、5-(2-フルオロフェニル)-1H-ピロール-3-メタノールと3-ピリジルスルホニルクロリドの縮合反応から始まり、中間体を生成します。 この中間体はさらに反応して最終的な化合物を生成します .
工業生産方法: CID 138319686 の工業生産は、通常、収率と純度を高く保つために最適化された反応条件を用いた大規模合成によって行われます。このプロセスには、温度と圧力の精密な制御と、反応を促進するための触媒の使用が含まれます。
反応の種類:
酸化: CID 138319686 は、酸化反応を起こす可能性があり、酸化剤と反応して酸化生成物を生成します。
還元: 還元剤を使用して、化合物の還元型を生成することもできます。
置換: この化合物は置換反応に関与し、1つの官能基が別の官能基に置換されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤がよく使用されます。
置換: 条件は導入される置換基によって異なりますが、通常、触媒と特定の溶媒を使用します。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりさまざまな酸化誘導体が生成される可能性があり、還元により化合物のさまざまな還元型が生成される可能性があります。
4. 科学研究における用途
CID 138319686 は、科学研究で幅広い用途があります。
化学: さまざまな化学反応と合成プロセスで試薬として使用されます。
生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: さまざまな疾患の治療における治療的可能性を探る研究が進行中です。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “CID 138319686” involves multiple steps, starting with the condensation reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-methanol with 3-pyridyl sulfonyl chloride to obtain an intermediate. This intermediate undergoes further reactions to yield the final compound .
Industrial Production Methods: Industrial production of “CID 138319686” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: “CID 138319686” can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
“CID 138319686” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of advanced materials and as a catalyst in industrial processes
作用機序
CID 138319686 の作用機序は、特定の分子標的と経路との相互作用を伴います。特定の受容体または酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらします。 正確な経路と標的は、特定の用途と使用のコンテキストによって異なります .
類似の化合物:
MF-094: 類似の構造特性を持つ強力で選択的なUSP30阻害剤.
独自性: CID 138319686 は、構造的特徴と官能基のユニークな組み合わせにより、類似の化合物と比較して、反応性と生物活性が異なり、際立っています。さまざまな用途における汎用性は、その独自性をさらに際立たせています。
類似化合物との比較
MF-094: A potent and selective USP30 inhibitor with similar structural properties.
MF-095: A less potent USP30 inhibitor used as a control in biological evaluations.
Uniqueness: “CID 138319686” stands out due to its unique combination of structural features and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its versatility in various applications further highlights its uniqueness.
特性
分子式 |
C30H37N3O4S |
|---|---|
分子量 |
535.7 g/mol |
IUPAC名 |
N-[1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C30H37N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4,6-7,10-13,16-19,22,26,33H,5,8-9,14-15,20H2,1-3H3,(H,31,35)(H,32,34) |
InChIキー |
DQXORJHBZHLLTE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B12467999.png)
![4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12468003.png)



![propan-2-yl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12468013.png)
![2-(3-nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12468017.png)
![6'-thioxospiro[indole-3,3'-[1,2,4,5]tetrazinan]-2(1H)-one](/img/structure/B12468023.png)
![5,6-dibromo-2-{2-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12468031.png)
![Propyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12468043.png)


![3-(Benzylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12468081.png)
